molecular formula C16H17NO2S B5793050 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)benzamide

2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)benzamide

Cat. No.: B5793050
M. Wt: 287.4 g/mol
InChI Key: QTYUNKIWRBGWGC-UHFFFAOYSA-N
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Description

2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)benzamide is an organic compound with a complex structure It consists of a benzamide core substituted with methoxy, methylphenyl, and methylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of Substituents: The methoxy, methylphenyl, and methylsulfanyl groups are introduced through various substitution reactions. For instance, the methoxy group can be introduced via methylation of a hydroxyl group, while the methylsulfanyl group can be introduced through a thiolation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)benzamide can undergo several types of chemical reactions:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones.

Scientific Research Applications

2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving its molecular targets.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-(3-methylphenyl)benzamide: Lacks the methylsulfanyl group.

    4-(methylsulfanyl)benzamide: Lacks the methoxy and methylphenyl groups.

    N-(3-methylphenyl)-4-(methylsulfanyl)benzamide: Lacks the methoxy group.

Uniqueness

2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)benzamide is unique due to the presence of all three substituents (methoxy, methylphenyl, and methylsulfanyl) on the benzamide core

Properties

IUPAC Name

2-methoxy-N-(3-methylphenyl)-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-11-5-4-6-12(9-11)17-16(18)14-8-7-13(20-3)10-15(14)19-2/h4-10H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYUNKIWRBGWGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=C(C=C2)SC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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